molecular formula C8H24O2Si3 B14708833 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane CAS No. 24720-61-4

2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane

Katalognummer: B14708833
CAS-Nummer: 24720-61-4
Molekulargewicht: 236.53 g/mol
InChI-Schlüssel: NNYHJGIMRQLODF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane: is an organosilicon compound with the molecular formula C8H24O2Si3 . It is characterized by the presence of three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two methyl groups and one methoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane typically involves the reaction of hexamethyldisilane with methanol in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with by-products such as hydrogen gas .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of reactants and efficient removal of by-products, thereby increasing the overall yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane is used as a precursor in the synthesis of other organosilicon compounds. It serves as a building block for the preparation of siloxanes and silanes, which are important in materials science and polymer chemistry .

Biology and Medicine: In biological research, this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its unique structure allows for the encapsulation and controlled release of therapeutic agents .

Industry: Industrially, this compound is utilized in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their excellent thermal stability and resistance to environmental degradation .

Wirkmechanismus

The mechanism by which 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane exerts its effects is primarily through its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of siloxane bonds, which are crucial for the stability and functionality of silicone-based materials. The compound’s molecular targets include various enzymes and proteins that facilitate these reactions, thereby influencing the overall properties of the resulting materials .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane is unique due to its three silicon atoms connected by oxygen atoms, which imparts distinct chemical and physical properties. This structure allows for greater flexibility in chemical modifications and applications compared to its simpler analogs .

Eigenschaften

CAS-Nummer

24720-61-4

Molekularformel

C8H24O2Si3

Molekulargewicht

236.53 g/mol

IUPAC-Name

dimethoxy-bis(trimethylsilyl)silane

InChI

InChI=1S/C8H24O2Si3/c1-9-13(10-2,11(3,4)5)12(6,7)8/h1-8H3

InChI-Schlüssel

NNYHJGIMRQLODF-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](OC)([Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.